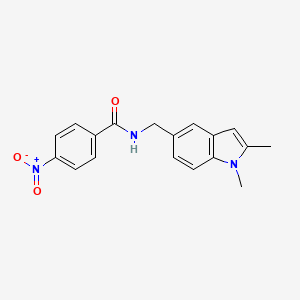

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-9-15-10-13(3-8-17(15)20(12)2)11-19-18(22)14-4-6-16(7-5-14)21(23)24/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFLDAWYGPVSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

N-Alkylation: The indole derivative is then subjected to N-alkylation using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

Amidation: The resulting N-alkylated indole is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Corresponding amine derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide exhibits promising biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific cancer cell lines. The nitro group is believed to play a crucial role in modulating cellular pathways associated with cancer progression.

Antidiabetic Agents

Recent studies have explored the potential of nitrobenzamide derivatives, including this compound, as antidiabetic agents. The compound has shown efficacy in inhibiting enzymes like α-glucosidase and α-amylase, which are critical targets in diabetes management. In vitro studies reported IC50 values demonstrating significant inhibitory potential against these enzymes .

| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |

|---|---|---|

| This compound | 10.75 ± 0.52 | 0.90 ± 0.31 |

| Acarbose | 39.48 ± 0.80 | 5.60 ± 0.30 |

Enzyme Interaction Studies

The interaction profile of this compound with biological targets is critical for understanding its mechanism of action. Research suggests that this compound may bind to specific enzymes or receptors, influencing their activity and cellular signaling pathways.

Study on Anticancer Activity

In a study examining the anticancer properties of various nitrobenzamide derivatives, this compound was found to inhibit the growth of several cancer cell lines effectively. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling cascades.

Antimicrobial Efficacy Study

Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents on the benzamide moiety.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide is a synthetic compound with significant potential for various therapeutic applications. Its unique structure, characterized by an indole moiety linked to a nitrobenzamide, contributes to its biological activity, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name reflects its structural components:

- Indole Core : 1,2-dimethylindole

- Nitro Group : 4-nitrobenzamide

This configuration enhances its reactivity and biological interactions, making it a candidate for further pharmacological evaluation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10 | 50% inhibition |

| HCT116 (Colon) | 15 | 40% inhibition |

| A549 (Lung) | 20 | 45% inhibition |

These results suggest that the compound may modulate critical cellular pathways associated with cancer development, potentially acting as an antagonist for certain G protein-coupled receptors (GPCRs) involved in inflammatory responses .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary findings indicate that it may inhibit the growth of various bacterial strains, although specific data on this activity requires further investigation.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. This interaction can modulate their activity and influence cellular signaling pathways critical for tumor growth and proliferation. The presence of the nitro group is particularly significant as it enhances the compound's reactivity and potential binding affinity to biological targets.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- MCF-7 Cell Line Study : Demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.

- HCT116 Cell Line Study : Showed significant inhibition of cell proliferation at specified concentrations.

- A549 Cell Line Study : Indicated potential for use in lung cancer therapies due to notable cytotoxic effects.

These studies highlight the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What is the standard synthetic route for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide?

The compound is synthesized via the Schotten-Baumann reaction , a classic method for amide bond formation. A solution of 4-nitrobenzoyl chloride (1 mmol) is added to a dichloromethane (DCM) solution containing the amine derivative, (1,2-dimethyl-1H-indol-5-yl)methylamine. Triethylamine (1.2–1.5 mmol) is introduced as a base to neutralize HCl generated during the reaction. The mixture is stirred for 30–60 minutes, followed by sequential washing with diluted HCl, Na₂CO₃, and brine. Purification is achieved via short-column chromatography (neutral Al₂O₃) or recrystallization, yielding the product with >85% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C-NMR : Confirms proton environments (e.g., indole methyl groups at δ ~2.5 ppm, nitrobenzamide aromatic protons as AA’BB’ patterns at δ 8.1–8.4 ppm) and carbon assignments (amide C=O at δ ~165 ppm) .

- HRMS (ESI) : Validates molecular ion [M+H]⁺ with mass error <2 ppm. Fragmentation patterns (e.g., loss of NO• radical, m/z 30) confirm structural motifs .

- UV-Vis : Identifies π→π* transitions (λmax ~239–290 nm) influenced by nitro and indole groups .

Q. What structural features are critical for its biological activity?

- The 1,2-dimethylindole moiety enhances lipophilicity and potential receptor binding via π-π stacking.

- The nitro group acts as an electron-withdrawing group, stabilizing the molecule and enabling redox interactions in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : DCM or THF minimizes side reactions compared to polar solvents.

- Stoichiometry : A 1:1.2 molar ratio of amine to 4-nitrobenzoyl chloride ensures complete conversion.

- Temperature : Room temperature (25°C) prevents decomposition of nitro groups.

- Base : Triethylamine (1.5 mmol) outperforms weaker bases in scavenging HCl .

Q. How do mass spectrometry fragmentation patterns confirm the structure?

Under ESI-MS, the compound undergoes amide bond cleavage , producing:

- (4-Nitrobenzoyl) fragment ions (e.g., m/z 150 [C₇H₄NO₃]⁺).

- Indole-methyl fragments (e.g., m/z 139 [C₈H₇Cl]⁺ for chloro analogs, adjusted for dimethyl substitution).

- Radical cations (e.g., m/z 120 from NO• loss) confirm nitro group stability .

Q. What strategies resolve discrepancies in NMR data for novel analogs?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals (e.g., indole CH₂ vs. aromatic protons).

- Variable-temperature NMR : Mitigates signal broadening caused by slow conformational exchange.

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) validates assignments .

Q. How does the nitro group’s electronic environment influence reactivity?

- Resonance stabilization : Delocalizes electron density into the benzene ring, reducing electrophilicity.

- Biological redox activity : Nitroreductases in vivo may reduce the nitro group to nitroso or amine derivatives, altering bioactivity. Computational studies (DFT) predict reduction potentials and metabolic pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.